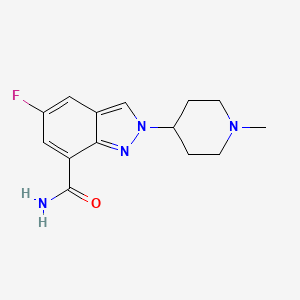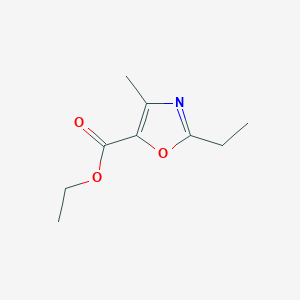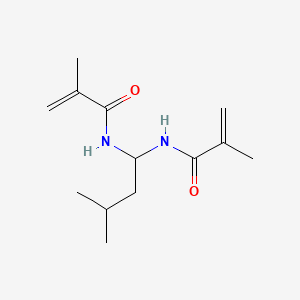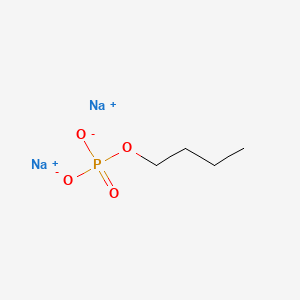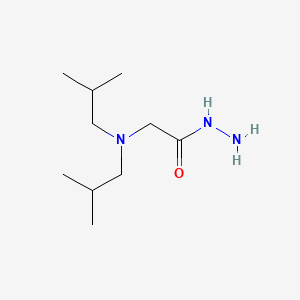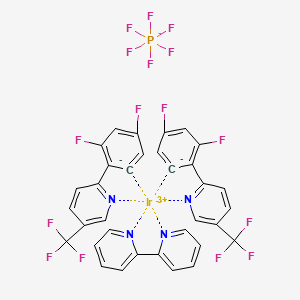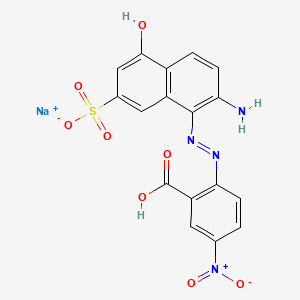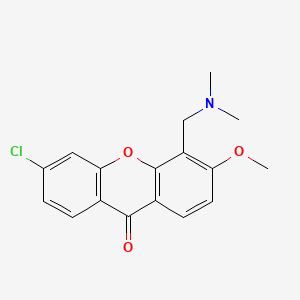
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is a synthetic xanthone derivative. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound features a unique structure with a chloro, dimethylamino, and methoxy substituent, which contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the xanthone core: The xanthone core can be synthesized through the cyclization of appropriate benzophenone derivatives under acidic conditions.
Introduction of the chloro substituent: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Dimethylamino group addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Methoxy group addition: The methoxy group is typically introduced through methylation using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted xanthone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and ability to modulate biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it may modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one: Similar structure but with a diethylamino group instead of a dimethylamino group.
3,6-Bis(dimethylamino)-9H-xanthen-9-one: Contains two dimethylamino groups, providing different chemical and biological properties.
Uniqueness
6-Chloro-4-(dimethylamino)methyl-3-methoxy-9H-xanthen-9-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its chloro, dimethylamino, and methoxy groups contribute to its versatility in various chemical reactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
26207-24-9 |
|---|---|
Molekularformel |
C17H16ClNO3 |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
6-chloro-4-[(dimethylamino)methyl]-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C17H16ClNO3/c1-19(2)9-13-14(21-3)7-6-12-16(20)11-5-4-10(18)8-15(11)22-17(12)13/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
OFULJDBLNLYXEC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=CC2=C1OC3=C(C2=O)C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Hydroxyphenyl)methylideneamino]-3-naphthalen-1-ylthiourea](/img/structure/B13785782.png)
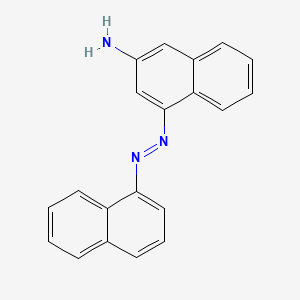
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, decaammonium salt](/img/structure/B13785800.png)
